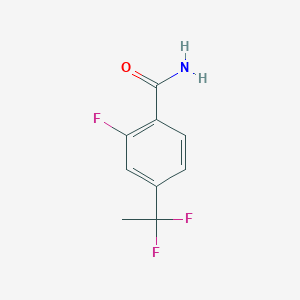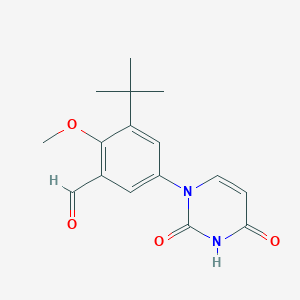
3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxybenzaldehyde is a synthetic organic compound It is characterized by the presence of a pyrimidinyl group, a tert-butyl group, and a methoxybenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidinyl Group: Starting with a suitable precursor, the pyrimidinyl group can be synthesized through cyclization reactions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Methoxybenzaldehyde Moiety: This step may involve condensation reactions to attach the methoxybenzaldehyde group to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactive properties.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Propiedades
Fórmula molecular |
C16H18N2O4 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)12-8-11(7-10(9-19)14(12)22-4)18-6-5-13(20)17-15(18)21/h5-9H,1-4H3,(H,17,20,21) |
Clave InChI |
SMALELRHDMIKEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C=O)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B13974548.png)
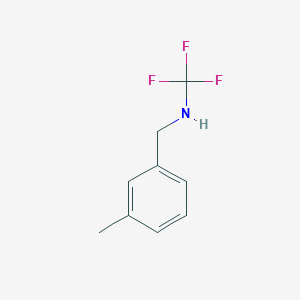
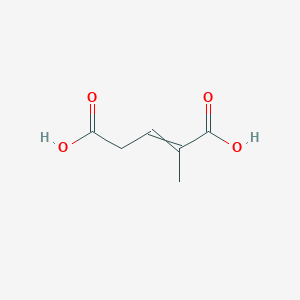
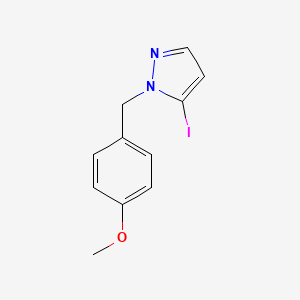
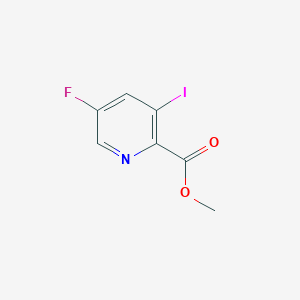
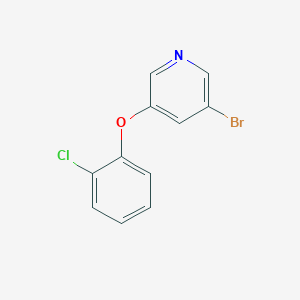
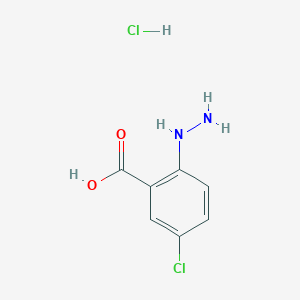
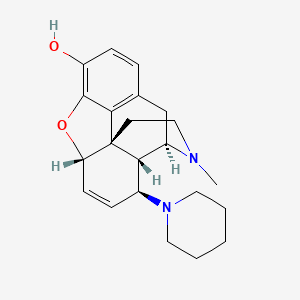
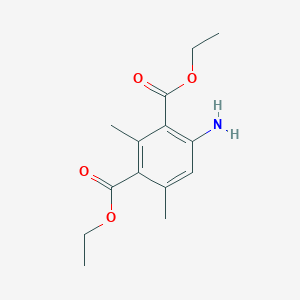
![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
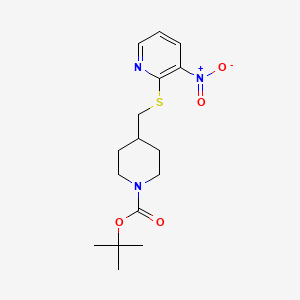
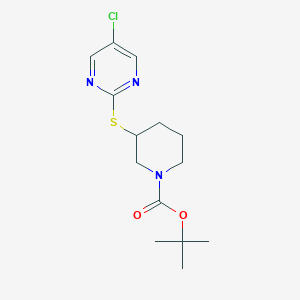
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
